molecular formula C10H16N4O6 B12790710 6-Aminotetrodotoxin CAS No. 77889-68-0

6-Aminotetrodotoxin

Cat. No.: B12790710
CAS No.: 77889-68-0
M. Wt: 288.26 g/mol
InChI Key: CEKPBPDSEXRKKW-UHFFFAOYSA-N
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Description

6-Aminotetrodotoxin is a derivative of tetrodotoxin, a potent neurotoxin primarily found in marine organisms such as pufferfish. This compound is known for its ability to block voltage-gated sodium channels, which are crucial for the conduction of nerve impulses. The unique structure of this compound includes an amino group, which differentiates it from its parent compound, tetrodotoxin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotetrodotoxin involves several complex steps. One of the primary methods includes the stereoselective Diels-Alder reaction to assemble the cyclohexane skeleton, followed by a series of functional group interconversions. Key steps include chemoselective cyclic anhydride opening, decarboxylative hydroxylation, and SmI2-mediated concurrent fragmentation. The final steps involve oxidative alkyne cleavage and formation of the hemiaminal and orthoester under acidic conditions .

Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the intricate synthetic routes required. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: 6-Aminotetrodotoxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products:

Scientific Research Applications

6-Aminotetrodotoxin has several scientific research applications:

Mechanism of Action

6-Aminotetrodotoxin exerts its effects by binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening. This binding temporarily disables the function of the ion channel, preventing the passage of sodium ions and thereby inhibiting the firing of action potentials in neurons. This mechanism is similar to that of tetrodotoxin, making it a valuable tool for studying sodium channel function and related pathologies .

Comparison with Similar Compounds

    Tetrodotoxin: The parent compound, known for its potent neurotoxic effects.

    9-epiTetrodotoxin: An analogue with a similar structure but different stereochemistry.

    Anhydrotetrodotoxin: A derivative lacking a hydroxyl group, affecting its binding affinity and potency.

Uniqueness: This modification can lead to differences in binding affinity, toxicity, and therapeutic potential .

Properties

CAS No.

77889-68-0

Molecular Formula

C10H16N4O6

Molecular Weight

288.26 g/mol

IUPAC Name

3,14-diamino-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13-tetrol

InChI

InChI=1S/C10H16N4O6/c11-2-3-1-6(16)13-8(12)14-9(1)5(15)4(2)20-10(18,19-3)7(9)17/h1-7,15-18H,11H2,(H3,12,13,14)

InChI Key

CEKPBPDSEXRKKW-UHFFFAOYSA-N

Canonical SMILES

C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)N

Origin of Product

United States

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